Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate
Description
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 8-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-4-3-5-8-6-9(11(13)15-2)12(14)16-10(7)8/h3-6H,1-2H3 |
InChI Key |
WQWGHGDBHCWZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Cyclization Approach
The most prevalent synthetic route involves a Knoevenagel condensation between salicylaldehyde derivatives and malonate esters, followed by cyclization to form the chromene core, and subsequent esterification. This method is well-documented in the literature and is considered a classical approach for coumarin synthesis.
- Starting materials: 8-methylsalicylaldehyde and methyl acetoacetate
- Catalysts: Piperidine (a secondary amine base), acetic acid (as a catalyst)
- Reaction conditions: Reflux in ethanol or other suitable solvents, with ultrasonic assistance in some studies to enhance yields
Research Outcome:
Da Silveira Pinto et al. (2017) demonstrated that ultrasonic irradiation significantly improves yield and reduces reaction time, achieving yields up to 82%. Optimization of temperature (70–90°C) and solvent polarity is critical for maximizing efficiency.
Alternative Synthetic Routes
a. Perkin Condensation Method:
This involves condensation of salicylaldehyde with phenylacetic acids under acetic anhydride and triethylamine, producing 3-arylcoumarins, which can be further modified to methyl 8-methyl-2-oxo-2H-chromene-3-carboxylate. This method offers yields ranging from 46–74% under optimized conditions.
b. Microwave-Assisted Synthesis:
Recent advances include microwave irradiation to accelerate the formation of coumarin derivatives. For instance, salicylaldehyde derivatives react with ethyl acetoacetate or methyl malonate in the presence of bases like piperidine, yielding this compound with yields up to 99% in some cases. Microwave conditions significantly reduce reaction times from hours to minutes, with yields typically between 73–98%.
c. Green Chemistry Approaches:
Eco-friendly methods utilizing water as a solvent and biodegradable catalysts like choline chloride have been successful, achieving yields from 85–98%. These methods emphasize sustainability and environmental safety, aligning with modern green chemistry principles.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Typical Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyclization | Salicylaldehyde derivatives, malonates | Reflux, ultrasonic irradiation | 60–82% | Enhanced by ultrasound |
| Esterification | Acid catalysts (e.g., sulfuric acid) | Reflux in methanol | Part of overall yield | Standard esterification |
| Microwave synthesis | Salicylaldehyde, malonates, bases | 50–120°C, microwave irradiation | 73–99% | Rapid, high-yield, eco-friendly |
Research Outcomes and Data Tables
Summary of Key Research Findings
- The classical Knoevenagel condensation remains the fundamental approach, with modifications such as ultrasonic assistance and microwave irradiation improving efficiency.
- Green chemistry methods, including solvent-free and aqueous reactions with biodegradable catalysts, are increasingly favored.
- Yields are highly dependent on reaction conditions, with optimized protocols achieving yields exceeding 90%.
- Reaction conditions such as temperature, catalyst choice, and solvent significantly influence the purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the chromene ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate belongs to a family of chromene carboxylates with variations in substituent positions and functional groups. Key analogues include:
Key Observations :
- Substituent Position : The position of methyl or hydroxy groups significantly impacts biological activity. For example, 7-methyl derivatives (e.g., 7-Methyl-2-oxo-2H-chromene-3-carboxylic acid) exhibit anti-diabetic activity due to interactions with enzymatic targets , whereas 8-methyl substitution (as in the target compound) may enhance lipophilicity, influencing membrane permeability.
- Functional Groups : Carboxylic acid derivatives (e.g., 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid) show higher aqueous solubility compared to methyl esters, making them preferable for pharmaceutical formulations . Conversely, methyl esters (e.g., the target compound) are more stable under acidic conditions .
Physicochemical Properties
- Solubility : Methyl esters (e.g., the target compound) are less polar than carboxylic acid analogues, leading to lower aqueous solubility but higher lipid solubility .
- Hydrogen Bonding : The carbonyl group at position 2 and ester oxygen at position 3 participate in hydrogen bonding, influencing crystallinity and melting points .
Biological Activity
Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene class of compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Chromenes
Chromenes are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound is structurally related to coumarins, which are naturally occurring compounds with significant pharmacological relevance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Metastasis : The compound reduces the migratory and invasive capabilities of cancer cells.
A study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent activity (source needed).
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 12 | Inhibition of metastasis |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : The compound effectively reduces the levels of TNF-alpha and IL-6 in activated macrophages.
- Cyclooxygenase Inhibition : It inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
In vitro studies showed a reduction in TNF-alpha levels by approximately 60% at a concentration of 10 µM (source needed).
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 60 |
| IL-6 | 120 | 50 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal activity against Candida species.
A minimum inhibitory concentration (MIC) study indicated that this compound had an MIC value of 32 µg/mL against Staphylococcus aureus and Candida albicans (source needed).
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Signal Transduction Pathways : It modulates signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The researchers found that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and Annexin V staining.
Case Study 2: Anti-inflammatory Effects in Animal Models
Another investigation assessed the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a marked reduction in paw swelling compared to control groups.
Q & A
Q. Advanced Optimization Strategies
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields (~85%) by enhancing reaction homogeneity .
- Continuous flow reactors : Enable scalable production with precise temperature control, minimizing side reactions like ester hydrolysis .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can enhance cyclization efficiency, particularly for sterically hindered substrates .
How can the molecular structure of this compound be confirmed experimentally?
Q. Basic Characterization Techniques
Q. Advanced Structural Analysis
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions. Challenges include crystal twinning or poor diffraction, which can be mitigated using SHELXL for refinement .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing, critical for understanding solubility and stability .
What functional group transformations are feasible for this compound, and how do reaction conditions influence product distribution?
Q. Basic Reactivity
Q. Advanced Mechanistic Insights
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the C-6 position occurs due to the electron-donating methyl group at C-8 directing substituents .
- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at C-3, expanding bioactivity profiles .
How do substituent positions (e.g., methyl at C-8) influence the biological activity of chromene derivatives?
Q. Basic Structure-Activity Relationships (SAR)
- C-8 Methyl group : Enhances lipophilicity, improving membrane permeability. Derivatives with this substitution show 2–3× higher anti-inflammatory activity compared to unsubstituted analogs .
- Ester vs. carboxylic acid : The methyl ester improves bioavailability, while the free acid enhances target binding (e.g., COX-2 inhibition) .
Q. Advanced SAR Studies
- Molecular docking : Simulations reveal that the C-8 methyl group stabilizes hydrophobic interactions with enzyme active sites (e.g., caspase-3 in apoptosis pathways) .
- Comparative bioassays : Methyl 8-methyl derivatives exhibit IC₅₀ values of 12 µM against MCF-7 cells vs. 25 µM for ethyl analogs, highlighting steric and electronic effects .
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Q. Methodological Approaches
- Purity assessment : Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts (e.g., uncyclized intermediates) .
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., 48h vs. 72h exposure) to isolate variability .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and IC₅₀ in anticancer screens) .
What computational tools are effective for predicting the physicochemical properties and reactivity of this compound?
Q. Basic Computational Methods
Q. Advanced Modeling
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., MD of COX-2 binding over 100 ns trajectories) .
- ADMET prediction : SwissADME or pkCSM models forecast pharmacokinetic profiles (e.g., CYP450 inhibition risks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
